molecular formula C18H21BrN2O2 B2596851 N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1259099-92-7

N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2596851
CAS No.: 1259099-92-7
M. Wt: 377.282
InChI Key: LAIHMNHCOXGGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a brominated benzopyran moiety and a piperidine carboxamide group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzopyran Ring: This can be synthesized through a cyclization reaction involving appropriate precursors.

    Piperidine Carboxamide Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzopyran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The brominated benzopyran moiety may enhance binding affinity to certain targets, while the piperidine carboxamide group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
  • N-(6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Uniqueness

The presence of the bromine atom in N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

N-(6-bromo-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-2-8-21-9-5-13(6-10-21)18(22)20-16-7-11-23-17-4-3-14(19)12-15(16)17/h1,3-4,12-13,16H,5-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIHMNHCOXGGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCOC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.